molecular formula C16H16N2O B11043809 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one

1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one

Cat. No.: B11043809
M. Wt: 252.31 g/mol
InChI Key: MNMAWLBNZZDYFI-UHFFFAOYSA-N
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Description

1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one is a complex organic compound belonging to the class of heterocyclic compounds. This compound features a unique structure combining a phenyl group with a dihydropyrrolo[1,2-a]pyrazine moiety, linked to a propenone group. Its intricate structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrrolo[1,2-a]pyrazine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives. The phenyl group is introduced via a Friedel-Crafts acylation reaction, followed by the addition of the propenone group through a condensation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions include various substituted derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and pharmaceuticals, contributing to advancements in drug discovery and development.

Mechanism of Action

The mechanism by which 1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, and DNA. Its unique structure allows it to bind to specific sites, modulating biological pathways and influencing cellular processes. The exact pathways and targets vary depending on the specific application and the modifications made to the compound.

Similar Compounds:

    1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-one: Lacks the propenone group, resulting in different chemical and biological properties.

    1-(1-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone: Features an ethanone group instead of a propenone group, affecting its reactivity and applications.

Uniqueness: this compound stands out due to its combination of a phenyl group, dihydropyrrolo[1,2-a]pyrazine core, and propenone group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

1-(1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)prop-2-en-1-one

InChI

InChI=1S/C16H16N2O/c1-2-15(19)18-12-11-17-10-6-9-14(17)16(18)13-7-4-3-5-8-13/h2-10,16H,1,11-12H2

InChI Key

MNMAWLBNZZDYFI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCN2C=CC=C2C1C3=CC=CC=C3

Origin of Product

United States

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